molecular formula C9H11NO B12944433 2-Methoxy-4-vinylaniline

2-Methoxy-4-vinylaniline

Cat. No.: B12944433
M. Wt: 149.19 g/mol
InChI Key: YHIXMPYRPBPBGO-UHFFFAOYSA-N
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Description

2-Methoxy-4-vinylaniline is an organic compound with the molecular formula C9H11NO It is a derivative of aniline, featuring a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-vinylaniline can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with acetylene under specific conditions to introduce the vinyl group. Another method includes the palladium-catalyzed amination of 4-bromo-2-methoxyphenylacetylene with aniline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-vinylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the nitro group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-4-vinylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 2-Methoxy-4-vinylaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-4-vinylaniline’s combination of methoxy and vinyl groups provides unique reactivity and versatility, making it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-ethenyl-2-methoxyaniline

InChI

InChI=1S/C9H11NO/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6H,1,10H2,2H3

InChI Key

YHIXMPYRPBPBGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C)N

Origin of Product

United States

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